2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-3-5-13(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVSUMRKOOTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Reduced isoxazole or ring-opened products.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares key motifs with several analogs:
- Acetamide linkage : A common feature in bioactive molecules, facilitating interactions with biological targets (e.g., enzymes or receptors).
- Heterocyclic cores : The 1,2-oxazole and 1,3-thiazole groups are recurrent in antimicrobial and anticonvulsant agents .
Table 1: Structural Comparison
Pharmacological Profiles
- Antimicrobial Activity :
- Compound 26 () and 2b () exhibit potent antimicrobial effects, attributed to their triazole/oxadiazole cores and 4-methoxyphenyl groups, which enhance membrane penetration or enzyme inhibition .
- The target compound’s oxazole-thiazole framework may similarly disrupt microbial enzymes or biofilms, though experimental data are pending.
- Anticonvulsant Activity :
Physicochemical Properties
Key Distinctions and Innovations
- Core Heterocycles: Unlike triazole or thiadiazole-based analogs, the target compound’s 1,2-oxazole core may confer unique electronic properties, influencing binding to targets like phosphoinositide 3-kinases (PI3Kγ) .
- Substituent Positioning: The 4-methyl group on the thiazole ring (vs.
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The structure of the compound features an oxazole ring and a thiazole moiety, which are known to contribute to various biological activities. The presence of methoxy and methyl groups may influence its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of oxazole and thiazole compounds often exhibit anticancer activity . The specific compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of signaling pathways |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties . Similar thiazole derivatives have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that the compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as an anti-inflammatory agent.
Neuroprotective Effects
Emerging research points towards the neuroprotective potential of oxazole-based compounds. The ability to cross the blood-brain barrier makes this compound a candidate for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism Insights:
- Inhibition of oxidative stress markers.
- Modulation of neuroinflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the oxazole and thiazole rings can significantly alter potency and selectivity against biological targets. For example, substituting different groups on the thiazole ring has been shown to enhance anticancer efficacy by increasing binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxazole ring via cyclization of a nitrile oxide intermediate with an acetylene derivative under microwave-assisted conditions (60–80°C, 2–4 hours) .
- Step 2 : Amide coupling using chloroacetyl chloride and 2-amino-4-methylthiazole in the presence of triethylamine as a base, monitored via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane 1:1) .
- Key parameters : Solvent choice (DMF or dioxane), reaction temperature (20–80°C), and stoichiometric ratios (1:1.5 for amine:chloroacetyl chloride) to minimize by-products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical workflow :
- NMR : and NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion peak ([M+H]) matching the theoretical molecular weight (C _{14}N _{3}S: 328.08 g/mol) .
- X-ray crystallography (if applicable): Unit cell parameters and torsion angles to validate the spatial arrangement of the oxazole and thiazole moieties .
Q. What are the preliminary biological screening protocols for this compound?
- In vitro assays :
- Antimicrobial : Agar diffusion assay against E. coli and S. aureus at 50–200 µg/mL, with zone inhibition compared to ciprofloxacin .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Case study : Discrepancies in IC values across studies may arise from:
- Assay variability : Normalize protocols using standardized cell lines (e.g., ATCC sources) and replicate counts (n ≥ 6) .
- Structural analogs : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
- Table : Example data reconciliation:
| Derivative | IC (µM) HeLa | IC (µM) MCF-7 | Structural Feature Modified |
|---|---|---|---|
| Parent | 12.3 ± 1.2 | 18.7 ± 2.1 | None |
| Analog A | 45.6 ± 3.8 | >100 | Methoxy → H |
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17), with scoring functions (ΔG ≤ -8 kcal/mol) .
- MD simulations : 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
- ADMET prediction : SwissADME for bioavailability (TPSA ≤ 140 Ų, logP ≤ 5) and hepatotoxicity alerts .
Q. How do reaction conditions influence by-product formation during synthesis?
- By-product analysis :
- Common impurities : Hydrolysis of the acetamide group (pH > 9) or oxazole ring opening under acidic conditions (pH < 3) .
- Mitigation : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N/Ar) to prevent hydrolysis .
- Table : Reaction Optimization Parameters
| Parameter | Optimal Range | By-Product Yield (%) |
|---|---|---|
| Temperature | 60–70°C | <5% |
| Solvent | DMF | 3–4% |
| Catalyst | None | — |
Methodological Challenges
Q. What techniques address low solubility in pharmacological assays?
- Strategies :
- Co-solvents : 10% DMSO in PBS (v/v) with sonication (30 min, 40 kHz) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .
Q. How to validate thermal stability for long-term storage?
- Thermal analysis :
- TGA : Decomposition onset >200°C indicates suitability for room-temperature storage .
- DSC : Single endothermic peak (melting point ~180–185°C) confirms crystalline purity .
Data Interpretation Guidelines
- Contradictory bioactivity : Cross-validate using orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
- Synthetic yield disparities : Replicate reactions with strict control of humidity and oxygen levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
